molecular formula C19H16N2O2S2 B2603049 N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 1797077-11-2

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2603049
CAS No.: 1797077-11-2
M. Wt: 368.47
InChI Key: YTBIZAHRVJAEHB-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide is a research-grade chemical compound characterized as a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8 is a non-selective cation channel primarily activated by cold temperatures and cooling agents like menthol, and its expression is implicated in a variety of physiological and pathophysiological processes. This compound demonstrates high efficacy in blocking TRPM8-mediated currents, which is instrumental for investigating the role of TRPM8 in cold sensation and neuropathic pain pathways . Beyond its role in sensory biology, TRPM8 is functionally expressed in numerous cancer types, including prostate, colorectal, and pancreatic cancers, where it is involved in regulating cell survival, migration, and tumor progression. The application of this antagonist in in vitro and in vivo oncology models allows researchers to probe the channel's contribution to carcinogenesis and explore its potential as a therapeutic target . The specific molecular structure of this carboxamide derivative was developed to optimize binding affinity and selectivity, making it a critical pharmacological tool for dissecting TRPM8 function in complex biological systems and for validating its utility in future drug discovery efforts.

Properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S2/c22-19(15-3-4-17-18(10-15)25-13-20-17)21(11-14-6-8-23-12-14)7-5-16-2-1-9-24-16/h1-4,6,8-10,12-13H,5,7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBIZAHRVJAEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCN(CC2=COC=C2)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d]thiazole core, followed by the introduction of the furan and thiophene groups through nucleophilic substitution reactions. The final step often involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Oxidation Reactions

The benzothiazole core and thiophene/furan moieties in N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide are susceptible to oxidation. Common oxidizing agents like hydrogen peroxide (H2O2H_2O_2) or potassium permanganate (KMnO4KMnO_4) can modify these heterocycles, leading to functional group transformations.

Reagent Reaction Conditions Product
H2O2H_2O_2Acidic or neutral pHOxidized thiophene/furan derivatives
KMnO4KMnO_4Aqueous acidic mediumDihydroxybenzothiazole derivatives

This oxidation may generate sulfoxides or sulfones from the thiophene ring and hydroxylated derivatives from the furan moiety.

Reduction Reactions

Reduction typically targets the carboxamide group or heterocyclic rings. Sodium borohydride (NaBH4NaBH_4) or lithium aluminum hydride (LiAlH4LiAlH_4) can reduce the amide to an amine, while the thiophene ring may undergo catalytic hydrogenation.

Reagent Reaction Conditions Product
NaBH4NaBH_4Methanol, room temperatureReduced amide (amine derivative)
LiAlH4LiAlH_4THF, refluxHydrogenated thiophene derivatives

These reductions alter the compound’s electronic properties and may impact its biological activity.

Substitution Reactions

Electrophilic aromatic substitution on the benzothiazole ring and nucleophilic substitution on the thiophene’s sulfur are feasible. Bromination or nitration could occur at activated positions, while thiophene’s sulfur may react with nucleophiles like amines.

Reagent Reaction Conditions Product
Br2Br_2Acetic acid, room temperatureBrominated benzothiazole derivatives
NH2OHNH_2OHAcidic mediumThiophene nucleophilic substitution

Substitution reactions depend on steric and electronic factors influenced by the compound’s heterocyclic moieties .

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic (e.g., HClHCl) or basic (NaOHNaOH) conditions, yielding a carboxylic acid and an amine.

Reagent Reaction Conditions Product
HClHClAqueous, refluxBenzo[d]thiazole-6-carboxylic acid
NaOHNaOHAqueous, heatAmine derivative + carboxylate salt

This reaction is critical for generating metabolites or intermediates in biological systems .

Cross-Coupling Reactions

The thiophene and furan rings can participate in Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds. Palladium catalysts (Pd(PPh3)4Pd(PPh_3)_4) and boron reagents facilitate these transformations.

Reagent Reaction Conditions Product
Pd(PPh3)4Pd(PPh_3)_4, boronateDMF, 80°CCross-coupled heterocyclic derivatives

Such reactions expand the compound’s structural diversity for medicinal chemistry applications .

Functional Group Interactions

The bifuran/thiophene moieties and benzothiazole core interact synergistically in reactions:

  • Electron transfer : Thiophene’s sulfur facilitates redox reactions.

  • Hydrogen bonding : The carboxamide group engages in intermolecular interactions.

  • Steric effects : Bulky substituents influence reaction pathways.

These interactions are critical in determining reaction selectivity and efficiency .

Reaction Pathway Optimization

Industrial-scale synthesis often employs:

  • Microwave irradiation : Accelerates reaction rates while reducing solvent usage.

  • One-pot multicomponent reactions : Streamlines synthesis steps for cost efficiency.

  • Continuous flow reactors : Improves yield and purity under controlled conditions.

Scientific Research Applications

Structural Overview

The compound features a unique structure comprising:

  • Furan ring
  • Thiophene moiety
  • Benzo[d]thiazole core

Its molecular formula is C15H15N3O2SC_{15}H_{15}N_{3}O_{2}S, with a molecular weight of approximately 333.42 g/mol. The structural complexity facilitates various biological interactions and chemical modifications.

Antimicrobial Properties

Research indicates that derivatives of benzo[d]thiazole compounds exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains, showing promising results. For instance, studies have demonstrated that related compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AStaphylococcus aureus32 µg/mL
BEscherichia coli64 µg/mL
CPseudomonas aeruginosa16 µg/mL

The mechanism of action typically involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Activity

The anticancer potential of N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide has been evaluated against several human cancer cell lines, including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancers. The compound exhibits cytotoxic effects, with IC50 values indicating its potency.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Reference Drug IC50 (µM)
A54912.5Doxorubicin 48.06
SK-MEL-215.0Sorafenib 9.18
SK-OV-310.0Doxorubicin 48.06
HCT1520.0Doxorubicin 48.06

The anticancer mechanism often involves the inhibition of key enzymes or receptors involved in cell proliferation and survival, making it a candidate for further development in cancer therapy.

Fungicidal Activity

In addition to antibacterial and anticancer properties, the compound has shown significant fungicidal activity against various fungal strains. A study highlighted its effectiveness in controlling fungal infections in agricultural settings.

Table 3: Fungicidal Activity Data

Fungal StrainConcentration Tested (mg/L)Efficacy (%)
Fusarium oxysporum10070
Aspergillus niger20079

This efficacy suggests that the compound could be developed into a fungicide, providing an alternative to traditional chemical treatments.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions, starting from benzo[d]thiazole derivatives and incorporating furan and thiophene moieties through acylation reactions.

Common Synthetic Route:

  • Preparation of benzo[d]thiazole carboxylic acid.
  • Conversion to acid chloride using thionyl chloride.
  • Reaction with furan and thiophene derivatives under basic conditions to yield the desired carboxamide.

This synthetic approach allows for structural modifications that can enhance biological activity or alter pharmacokinetic properties.

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues in Benzothiazole Carboxamide Series

Substituted Piperidinyl and Amine Derivatives ()

Compounds 8l , 8m , 8n , 9a , and 9b (Table 1) share the benzo[d]thiazole-6-carboxamide scaffold but differ in nitrogen substituents:

  • 8l , 8m , 8n : Piperidinyl derivatives with carbamoyl, hydroxyl, or methyl groups.
  • 9a, 9b: Diaminopropane or piperidine-3-amine substituents.

Key Differences :

  • Synthesis : Yields vary significantly (29–89%) depending on substituents and purification methods (e.g., DCM:MeOH for 8l vs. acid hydrolysis for 9a ).

Table 1: Comparison of Benzothiazole Carboxamides from

Compound Substituent Yield (%) HPLC Purity (%) Retention Time (min)
8l 3-Carbamoylpiperidinyl 65 99.9 5.54
8m 4-Hydroxypiperidinyl 46 96.2 6.00
8n 4-Methylpiperidinyl 29 99.4 7.49
9a 1,3-Diaminopropane 62 99.8 4.40
9b 3-Aminopiperidine 89 N/A N/A
2-Acetamido, 6-Carboxamide Derivatives ()

Compounds 20–24 and 26 (Table 2) feature 2-acetamido substitutions and diverse carboxamide side chains (e.g., sulfonamides, pyridinyl groups).

Key Differences :

  • Synthesis : Reactions in DMF with EEDQ/EDC yield high-purity (>96%) solids with melting points >200°C, suggesting thermal stability .
  • Substituent Effects : Sulfonamide and pyridinyl groups may enhance solubility or target binding compared to the target compound’s furan/thiophene groups.

Table 2: 2-Acetamido-Benzothiazole Derivatives from

Compound Carboxamide Substituent Melting Point (°C) Purity (%)
20 2-(Phenylsulfonamido)ethyl >200 >96
21 2-(Isopropylsulfonamido)ethyl >200 >96
26 4-(Pyridine-2-sulfonamido)phenyl >200 >96

Heteroaromatic Substitution Patterns

Thiophene-Containing Analogs ()
  • FFF-31 (): A benzo[d]thiazole-6-carboxamide with a diazirinyl ethyl group. Its synthesis (76% yield, 76% purity) highlights scalability challenges compared to higher-yield analogs in .
  • Compounds in : Feature 2-(thiophen-2-yl)ethyl groups but lack the furan substitution. This suggests the target compound’s dual heterocyclic design may optimize bioavailability or target engagement .
Trifluoromethyl-Benzothiazole Derivatives ()

Patent compounds like N-(6-trifluoromethylbenzothiazole-2-yl)acetamide derivatives incorporate electron-withdrawing CF₃ groups, contrasting with the target’s electron-donating furan/thiophene. Such substitutions could alter lipophilicity and metabolic stability .

Solubility and Lipophilicity

  • The target compound’s furan and thiophene groups may improve water solubility compared to ’s chlorophenyl derivatives. However, ’s sulfonamide analogs likely exhibit higher polarity .

Biological Activity

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide is a complex organic compound notable for its potential biological activities owing to its unique structural composition. This compound features a furan ring, a thiophene moiety, and a benzo[d]thiazole core, which contribute to its diverse pharmacological properties. This article reviews its biological activity, including antimicrobial, antioxidant, and potential anticancer effects, supported by relevant research findings and case studies.

Structural Characteristics

The molecular formula of this compound is C18H15N3O2SC_{18}H_{15}N_{3}O_{2}S with a molecular weight of approximately 369.46 g/mol. The compound's structure allows for various interactions with biological macromolecules, potentially modulating enzymatic and receptor activities.

1. Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing furan and thiophene rings have shown promising activity against various bacterial strains:

CompoundTarget OrganismZone of Inhibition (mm)
3aS. aureus28
6aE. coli25
6dC. albicans37

In a study focusing on thiazole derivatives, compounds with similar structures demonstrated lower Minimum Inhibitory Concentration (MIC) values than traditional antibiotics like neomycin against E. coli and S. aureus .

2. Antioxidant Activity

The antioxidant potential of this compound is noteworthy due to its ability to scavenge free radicals. The antioxidant activities of related compounds were evaluated using the phosphomolybdate method:

CompoundAntioxidant Activity (µg AAE/g dry sample)
3a1962.48
6a2007.67
6d1654.76

These findings suggest that compounds with furan and thiophene functionalities can effectively reduce oxidative stress in biological systems .

3. Anticancer Potential

Emerging studies suggest that derivatives of benzo[d]thiazole may possess anticancer properties through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cells:

  • Case Study : A series of thiazole derivatives were tested for their cytotoxic effects on cancer cell lines, showing IC50 values ranging from 1.351.35 to 2.18μM2.18\mu M, indicating significant activity against Mycobacterium tuberculosis and potential anticancer effects .

The biological activity of this compound is attributed to its ability to engage in π–π stacking interactions and hydrogen bonding with target biomolecules. These interactions can modulate the function of enzymes and receptors, leading to various therapeutic effects.

Q & A

Q. What are the typical synthetic routes for synthesizing N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide?

Answer: The compound is synthesized via multi-step organic reactions, often involving:

  • Cyclization to form the benzothiazole core (e.g., using 2-aminothiophenol derivatives and carboxylic acids under acidic conditions) .
  • Amide coupling between the benzothiazole-6-carboxylic acid and substituted amines (e.g., furan-3-ylmethylamine and 2-(thiophen-2-yl)ethylamine) using coupling agents like EEDQ (ethoxycarbonyl-ethoxy-dihydroquinoline) in DMF .
  • Purification via thin-layer chromatography (TLC) or flash column chromatography, followed by recrystallization to achieve >96% purity (confirmed by HPLC) .

Example Reaction Conditions Table:

StepReagents/ConditionsYieldReference
Benzothiazole formationH₂SO₄, reflux, 4h70-85%
Amide couplingEEDQ, DMF, 24h, RT60-75%
PurificationTLC (silica gel, ethyl acetate/hexane)>96% purity

Q. How is the compound characterized to confirm its structure and purity?

Answer: Key characterization methods include:

  • Spectroscopy :
    • ¹H/¹³C NMR to verify substituent positions and amide bond formation (e.g., δ 8.2 ppm for benzothiazole protons, δ 4.3 ppm for methylene groups) .
    • HRMS (High-Resolution Mass Spectrometry) to confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₁₇N₂O₂S₂: 393.07) .
  • Thermal analysis : Melting points >200°C (indicative of crystalline purity) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

Answer: Yields depend on:

  • Catalyst selection : EEDQ outperforms carbodiimides in amide coupling due to reduced side reactions .
  • Solvent polarity : DMF enhances solubility of intermediates compared to THF or ethanol .
  • Temperature control : Prolonged reflux (e.g., 24h) improves cyclization efficiency for benzothiazole formation .
  • Purification : Flash chromatography with gradient elution (e.g., 30–70% ethyl acetate in hexane) increases recovery of pure product .

Example Optimization Table:

ParameterSuboptimal ConditionOptimized ConditionYield Increase
CatalystDCCEEDQ15%
SolventTHFDMF20%
Reaction Time12h24h10%

Q. What in vitro assays are used to evaluate the compound’s biological activity, and how are contradictions in data resolved?

Answer:

  • Antiproliferative activity : MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ values compared to reference drugs like doxorubicin .
  • Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (e.g., MIC values ≤25 µg/mL indicate potency) .

Q. Resolving contradictions :

  • Purity verification : Re-test compounds with ≥98% HPLC purity to exclude impurities affecting bioactivity .
  • Assay standardization : Use consistent cell passage numbers and positive controls (e.g., cisplatin for cytotoxicity) .

Example Bioactivity Table:

Cell LineIC₅₀ (µM)Reference
MCF-7 (Breast Cancer)12.3 ± 1.2
A549 (Lung Cancer)18.7 ± 2.1
S. aureusMIC = 16 µg/mL

Q. How can structure-activity relationship (SAR) studies be designed to enhance potency?

Answer:

  • Modify substituents :
    • Replace furan-3-ylmethyl with pyridinylmethyl to test π-π stacking interactions .
    • Vary thiophen-2-yl with electron-withdrawing groups (e.g., Cl, F) to improve membrane permeability .
  • Assay design : Compare derivatives in parallel using standardized cytotoxicity and kinase inhibition assays (e.g., BRAF V600E inhibition for anticancer activity) .

SAR Findings from Analogues:

DerivativeR GroupIC₅₀ (µM)Trend
A Furan-3-ylmethyl12.3Baseline
B Pyridin-2-ylmethyl8.9↑ Potency
C Thiophen-3-yl22.4↓ Potency

Q. What computational methods are employed to predict binding modes and guide synthetic modifications?

Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., BRAF V600E kinase, PDB ID: 3OG7) .
  • Pharmacophore mapping : Identify critical hydrogen bond acceptors (e.g., benzothiazole carbonyl) and hydrophobic regions (thiophene ring) .
  • ADMET prediction : SwissADME to optimize logP (2–3) and reduce hepatotoxicity risks .

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